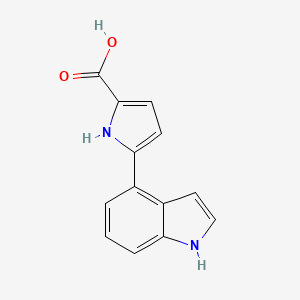

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a compound that can be associated with a class of heterocyclic aromatic organic compounds. It contains both indole and pyrrole rings, which are fused together, and a carboxylic acid functional group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel indole derivatives were synthesized using electrophilic substitution reactions, as reported in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . This method involved the use of the Japp-Klingemann and Fischer indole cyclization reactions, which are commonly employed in the synthesis of indole-containing compounds. Although the specific synthesis of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid would likely exhibit conjugation between the indole and pyrrole rings, which could affect its electronic properties and reactivity. The presence of a carboxylic acid group would contribute to the compound's ability to engage in hydrogen bonding and potentially increase its solubility in polar solvents.

Chemical Reactions Analysis

Compounds with similar structures have been used in various chemical reactions. For example, pyrrole-2-carboxylic acid has been utilized as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides . This suggests that 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid could also act as a ligand or reactant in metal-catalyzed coupling reactions, potentially leading to a variety of diaryl amine products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid can be inferred from related compounds. For instance, the antiinflammatory and analgesic activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been correlated with the steric and hydrogen-bonding properties of the substituents . This indicates that the physical properties such as solubility, melting point, and boiling point, as well as the chemical reactivity of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid, could be significantly influenced by its functional groups and overall molecular geometry.

科学的研究の応用

Antioxidant Agent Development One notable application of a compound structurally related to 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is in the development of potential antioxidant agents. A study described the synthesis and biological evaluation of various pyrrole-based hydrazide-hydrazones, including a compound with significant radical-scavenging capacity. This research suggests its potential as a lead compound for novel antioxidants (Mateev, Georgieva, & Zlatkov, 2022).

Molecular Docking Studies for Drug Development Another research avenue involves the use of similar compounds in molecular docking studies. Such studies are essential for predicting binding interactions with target proteins, which is a critical step in drug discovery and design. For instance, a study synthesized a series of compounds including 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids for molecular docking studies with the target protein EGFR (Ganga Reddy et al., 2022).

Synthetic Pathways in Chemistry The compound also finds application in the exploration of synthetic pathways for creating complex heterocyclic systems. For example, a study described the synthesis of various heterocyclic systems, including pyrrolo[3,2-b]carbazoles and 1H-benzofuro[3,2-f]indoles, through the condensation of pyrroles with indoles (Chunchatprasert, Rao, & Shannon, 1992).

Biological Synthesis and Applications In biological research, the compound is involved in the study of biosynthetic pathways. An example is the investigation into the biosynthesis of violacein, which identified a related compound as a biosynthetic intermediate, revealing insights into enzyme function and non-enzymatic reactions in this pathway (Shinoda et al., 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHQROROLLIYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)

![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)

![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)